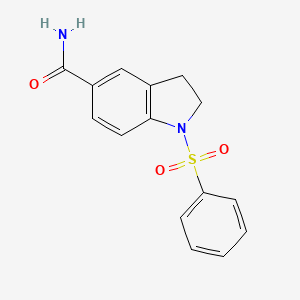

![molecular formula C17H18N2O5S B4619009 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4619009.png)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions that result in the formation of complex molecules with specific functional groups. For instance, the synthesis of sulfonamide derivatives, including steps such as amination, and the use of specific reagents like sulfonyl chloride, has been described in various studies. These procedures highlight the complexity and precision required in chemical synthesis to achieve the desired compounds with high purity and yield (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide" has been analyzed using various spectroscopic and computational techniques. These studies provide insights into the compound's geometry, electronic distribution, and potential interaction sites for biological targets. Density Functional Theory (DFT) has been employed to optimize the molecule's structure and predict its reactivity and interaction potential (FazilathBasha et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds include various substitution reactions that allow for the introduction or modification of functional groups. These reactions are pivotal for synthesizing derivatives with enhanced biological activity or specific chemical properties. The studies on sulfonamide derivatives have elucidated their potential as inhibitors for enzymes like α-glucosidase, showcasing the significance of chemical modifications in enhancing biological efficacy (Abbasi et al., 2023).

Applications De Recherche Scientifique

Electrophysiological Activity

- Research has explored the synthesis and cardiac electrophysiological activity of compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, indicating potential as selective class III antiarrhythmic agents. These compounds have shown efficacy in vitro and in vivo models of reentrant arrhythmias, comparable to known antiarrhythmic drugs (Morgan et al., 1990).

Anticancer Activity

- A study on the synthesis of pro-apoptotic indapamide derivatives, which are structurally related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, highlighted their potential as anticancer agents. Among these compounds, one showed significant proapoptotic activity against melanoma cell lines, indicating a promising direction for the development of new cancer therapies (Yılmaz et al., 2015).

Antibacterial and Antifungal Activities

- Novel sulfonamides bearing a 1,4-benzodioxin ring have been synthesized and evaluated for their antibacterial and lipoxygenase inhibitory potential. These compounds exhibited notable antibacterial activity against various Gram-positive and Gram-negative strains, as well as inhibitory activity against lipoxygenase, suggesting their utility as therapeutic agents for inflammatory ailments (Abbasi et al., 2017).

Enzyme Inhibition

- Research into novel 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides has demonstrated significant enzyme inhibitory activity, particularly against α-glucosidase and acetylcholinesterase. These findings suggest potential applications in the treatment of diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).

Antimicrobial and Docking Study

- A series of novel derivatives carrying the biologically active sulfonamide moiety were synthesized and evaluated for their antimicrobial activity. The study included molecular docking analyses, revealing that these compounds exhibited promising antibacterial and antifungal properties, suggesting their potential as new antimicrobial agents (Ghorab et al., 2017).

Propriétés

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(methanesulfonamido)-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-11-13(4-3-5-14(11)19-25(2,21)22)17(20)18-12-6-7-15-16(10-12)24-9-8-23-15/h3-7,10,19H,8-9H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKWYQRAQAOXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B4618936.png)

![7-methoxy-3-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B4618940.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4618945.png)

![1-butyl-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4618957.png)

![2-(4-methylphenyl)-1,2,4-triazaspiro[4.6]undecan-3-one](/img/structure/B4618965.png)

![5-[3-allyl-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4618979.png)

![ethyl 3-methyl-4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B4618981.png)

![3-methyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4619023.png)

![5-[(4-chlorobenzyl)amino]-2-(2-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4619029.png)

![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4619046.png)